2-Azido-4-bromophenol

Click Chemistry Cross-Coupling Orthogonal Synthesis

2-Azido-4-bromophenol (CAS 58018-51-2) is an aromatic azide featuring an ortho-azido group and a para-bromo substituent on a phenol ring (molecular formula C6H4BrN3O, MW 214.02). This compound serves as a versatile synthetic intermediate that enables orthogonal functionalization strategies: the azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and photoactivated bioconjugation reactions, while the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 58018-51-2
Cat. No. B1383003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-4-bromophenol
CAS58018-51-2
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N=[N+]=[N-])O
InChIInChI=1S/C6H4BrN3O/c7-4-1-2-6(11)5(3-4)9-10-8/h1-3,11H
InChIKeyUMUSDAGYXBJRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-4-bromophenol (CAS 58018-51-2): Bifunctional Building Block for Orthogonal Click Chemistry and Cross-Coupling


2-Azido-4-bromophenol (CAS 58018-51-2) is an aromatic azide featuring an ortho-azido group and a para-bromo substituent on a phenol ring (molecular formula C6H4BrN3O, MW 214.02) . This compound serves as a versatile synthetic intermediate that enables orthogonal functionalization strategies: the azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and photoactivated bioconjugation reactions, while the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. The ortho-relationship between the azido and hydroxyl groups is particularly critical for photopatterning applications, where photolysis of 2-azidophenols generates iminoquinone intermediates that couple rapidly to aniline-modified surfaces [2]. This compound is typically supplied at ≥95% purity for research use, with storage at 2-8°C recommended .

Why 2-Azido-4-bromophenol Cannot Be Replaced by Simpler Azidophenols or Halophenols in Orthogonal Synthesis


Generic substitution of 2-azido-4-bromophenol with simpler azidophenols (e.g., 4-azidophenol or 2-azidophenol) or halophenols fails in applications requiring orthogonal reactivity. Unsubstituted azidophenols lack the bromine handle essential for subsequent cross-coupling diversification, while bromophenols without the azido group cannot participate in CuAAC click chemistry or photoactivated bioconjugation . Critically, the ortho-azido, para-bromo substitution pattern in 2-azido-4-bromophenol enables sequential or simultaneous exploitation of two distinct reactivity modes without mutual interference—a capability not shared by analogs bearing only one reactive functionality [1]. Furthermore, in photopatterning applications, the ortho-azidophenol motif (with the azido group adjacent to the hydroxyl) is specifically required for efficient photolytic generation of iminoquinone intermediates that couple to aniline surfaces; para- or meta-azidophenols do not undergo this productive photochemical pathway [2].

2-Azido-4-bromophenol (CAS 58018-51-2): Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Bifunctionality: Enabling Sequential Azide Click Chemistry and Suzuki Coupling

2-Azido-4-bromophenol uniquely combines an azido group for CuAAC click chemistry with a bromo substituent for palladium-catalyzed cross-coupling within a single molecular scaffold . In contrast, 4-azidophenol (CAS 24541-43-3) provides only the azide click handle without the bromine cross-coupling site, while 4-bromophenol (CAS 106-41-2) offers the bromine handle but lacks the azide functionality . This orthogonal bifunctionality enables sequential diversification strategies that are impossible with either comparator alone.

Click Chemistry Cross-Coupling Orthogonal Synthesis

Photopatterning Reactivity: ortho-Azidophenol Motif Required for Iminoquinone-Mediated Surface Coupling

In photopatterning applications requiring UV-mediated coupling to aniline-modified surfaces, 2-azido-4-bromophenol contains the essential ortho-azidophenol structural motif [1]. Upon UV irradiation (250-350 nm), ortho-azidophenols undergo photolysis to generate iminoquinone intermediates that undergo rapid coupling with aniline groups, enabling direct biomolecule patterning on surfaces [2]. The para-bromo substituent in 2-azido-4-bromophenol does not interfere with this photochemical pathway while providing an additional handle for pre- or post-patterning functionalization [1]. Meta- or para-azidophenols do not generate the required iminoquinone intermediate and therefore cannot support this photopatterning chemistry [3].

Photopatterning Bioconjugation Surface Chemistry

Suzuki-Miyaura Cross-Coupling Competence: Demonstrated Reactivity in Palladium-Catalyzed Arylation

The para-bromo substituent of 2-azido-4-bromophenol is competent for Suzuki-Miyaura cross-coupling with arylboronic acids. While direct data for 2-azido-4-bromophenol are limited, its close structural analog ortho-azidobromobenzene has been demonstrated to undergo efficient Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 as catalyst in dimethoxyethane/aqueous NaHCO3, achieving 66% yield in the coupling with 2-(2,2-dimethyl-propionylamino)phenyl boronic acid [1]. Notably, related azido-bromo systems have shown variable yields: 1-azido-3-bromobenzene (meta-substituted) gave only 18% yield in Suzuki coupling with pyrimidineboronic acid, while other aryl halides gave 41-92% yields [2]. This suggests that substitution pattern (ortho/para vs. meta) and reaction optimization can significantly impact coupling efficiency.

Suzuki Coupling Palladium Catalysis Heterocycle Synthesis

Gas-Phase Acidity and Electronic Effects: Azide Substituent Impacts on Phenol Reactivity

The azide substituent exerts a measurable electronic effect on the phenol ring, influencing acid-base behavior and reactivity. Gas-phase acidity measurements of azidophenols using mass spectrometry and the kinetic method have established ΔGacid values of 340.8 ± 2.2 kcal/mol for 3-azidophenol and 340.3 ± 2.0 kcal/mol for 4-azidophenol [1]. Hammett-Taft analysis reveals that the azide group acts as an inductively withdrawing group (σF = 0.38) with negligible resonance contribution (σR = 0.02) when attached to phenol, though its electronic character is context-dependent ("chameleonic" behavior) [1]. While direct data for 2-azido-4-bromophenol are not available, the combined electronic effects of the ortho-azido and para-bromo substituents are expected to modulate phenol acidity and influence reactivity in acid-base sensitive transformations.

Physical Organic Chemistry Substituent Effects Acidity

2-Azido-4-bromophenol (CAS 58018-51-2): Recommended Application Scenarios Based on Quantitative Evidence


Orthogonal Bifunctional Scaffold for Sequential Click-and-Couple Synthesis

Use 2-azido-4-bromophenol as a core building block in synthetic sequences requiring both CuAAC click chemistry and Suzuki-Miyaura cross-coupling. The azido group enables initial conjugation to alkyne-bearing fragments under mild aqueous conditions, while the bromo substituent remains intact for subsequent palladium-catalyzed arylation [1]. This sequential orthogonal reactivity is not achievable with 4-azidophenol or 4-bromophenol individually , reducing the need for protecting group strategies and streamlining multi-step syntheses of complex molecular architectures.

Photoactivatable Surface Functionalization Agent with Post-Patterning Diversification Capacity

Employ 2-azido-4-bromophenol in UV-mediated photopatterning of aniline-modified surfaces (e.g., DNA arrays, protein chips, polymer films). Upon irradiation (250-350 nm), the ortho-azidophenol motif undergoes photolysis to generate an iminoquinone intermediate that couples covalently to surface aniline groups, enabling precise spatial patterning [2]. The intact para-bromo group remains available for post-patterning functionalization via cross-coupling, allowing introduction of diverse chemical functionalities (e.g., fluorophores, affinity tags) to the patterned regions [2]. Substitution with 4-azidophenol would fail to generate the required iminoquinone intermediate and thus cannot support this application [3].

Precursor to Fused Heterocycles via Tandem Cross-Coupling and Nitrene Insertion

Utilize 2-azido-4-bromophenol (or its structural analogs) as a precursor to fused indole-containing heterocycles through a two-step sequence: (1) Suzuki-Miyaura cross-coupling of the bromo group with (hetero)arylboronic acids, followed by (2) thermally induced nitrene insertion from the azido group to form the fused heterocyclic ring system [1]. This strategy has been validated with ortho-azidobromobenzene, which achieved 66% coupling yield and enabled synthesis of pyrrolo[3,2-a]carbazoles and related pharmacologically relevant scaffolds [1]. The presence of the phenolic hydroxyl in 2-azido-4-bromophenol provides an additional site for further derivatization or hydrogen bonding interactions in target molecules.

Physical Organic Probe for Substituent Effect Studies

Deploy 2-azido-4-bromophenol as a probe molecule for investigating combined substituent effects on phenol reactivity. Gas-phase acidity measurements of related azidophenols have established the azide group as inductively withdrawing (σF = 0.38) with context-dependent resonance character [4]. The ortho-azido, para-bromo substitution pattern in 2-azido-4-bromophenol provides a unique scaffold for studying additive or synergistic electronic effects of azido and halogen substituents on aromatic systems, informing structure-reactivity relationships in synthetic and medicinal chemistry contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azido-4-bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.